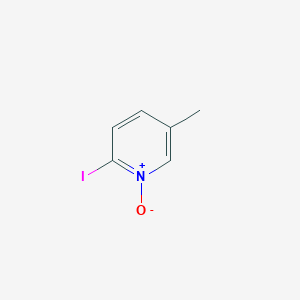
2-Iodo-5-methyl-1-oxo-1lambda~5~-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-5-methylpyridine 1-oxide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the second position, a methyl group at the fifth position, and an oxide group at the first position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-methylpyridine 1-oxide typically involves the iodination of 5-methylpyridine followed by oxidation. One common method starts with 5-methylpyridine, which undergoes iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The resulting 2-iodo-5-methylpyridine is then oxidized to form 2-Iodo-5-methylpyridine 1-oxide .
Industrial Production Methods
Industrial production methods for 2-Iodo-5-methylpyridine 1-oxide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-methylpyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced to 2-Iodo-5-methylpyridine using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Further oxidized pyridine derivatives.
Reduction: 2-Iodo-5-methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Iodo-5-methylpyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Iodo-5-methylpyridine 1-oxide involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the iodine atom, making it reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, including coupling reactions and substitutions. The oxide group also contributes to its chemical behavior by influencing the electron density on the pyridine ring .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-5-methylpyridine: Lacks the oxide group, making it less reactive in certain chemical reactions.
5-Methylpyridine: Lacks both the iodine and oxide groups, resulting in different chemical properties and reactivity.
2-Iodo-4-methylpyridine: Similar structure but with the methyl group at the fourth position, leading to different steric and electronic effects.
Uniqueness
2-Iodo-5-methylpyridine 1-oxide is unique due to the combination of the iodine atom, methyl group, and oxide group on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
91668-86-9 |
|---|---|
Molecular Formula |
C6H6INO |
Molecular Weight |
235.02 g/mol |
IUPAC Name |
2-iodo-5-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H6INO/c1-5-2-3-6(7)8(9)4-5/h2-4H,1H3 |
InChI Key |
BYMYMHRJDVWXCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C[N+](=C(C=C1)I)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


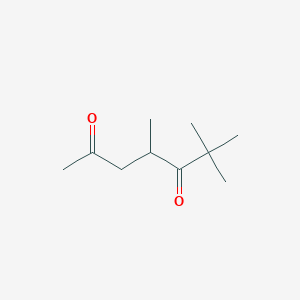
![Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate](/img/structure/B14358663.png)
![4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile](/img/structure/B14358668.png)
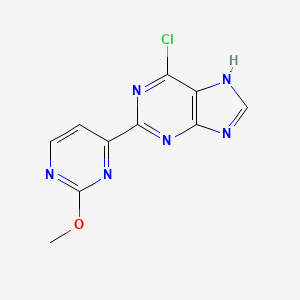
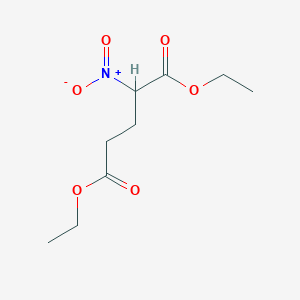
![3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14358691.png)
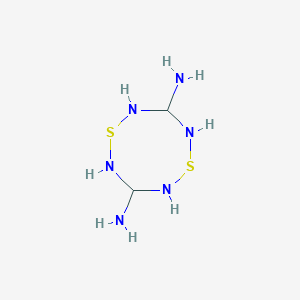
![4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol](/img/structure/B14358715.png)

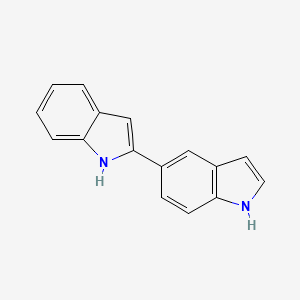

![1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol](/img/structure/B14358730.png)

![Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-](/img/structure/B14358743.png)
